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Compound of Interest

Compound Name: Terazosin

Cat. No.: B1175042

A comprehensive review of scientific literature indicates that generic formulations of terazosin
are bioequivalent and demonstrate comparable clinical efficacy and safety profiles to the
branded drug, Hytrin, for the treatment of benign prostatic hyperplasia (BPH) and hypertension.
Multiple studies, ranging from pharmacokinetic assessments in healthy volunteers to clinical
trials in patient populations, support the interchangeability of these products.

Pharmacokinetic Bioequivalence

Bioequivalence studies are fundamental in establishing the therapeutic equivalence between a
generic drug and its branded counterpart. These studies assess key pharmacokinetic
parameters to ensure that the rate and extent of drug absorption are comparable.

A randomized, open-label, single-dose, two-period crossover study in healthy Chinese subjects
found that a new generic terazosin hydrochloride capsule was bioequivalent to the branded
drug under both fasting and fed conditions.[1] The 90% confidence intervals for the geometric
mean ratios of Cmax (maximum plasma concentration), AUCO-t (area under the plasma
concentration-time curve from time zero to the last measurable concentration), and AUCO-oo
(area under the curve from time zero to infinity) were all within the predefined bioequivalence
range of 80-125%.[1] Similarly, a study in healthy Korean male subjects comparing a generic
terazosin tablet (TZC®) with the branded Hytrin® tablet concluded that the two formulations
were bioequivalent.[2]

Table 1: Comparative Pharmacokinetic Parameters of Branded vs. Generic Terazosin
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Clinical Efficacy and Safety

Beyond pharmacokinetics, clinical studies have evaluated the real-world effectiveness and
tolerability of generic terazosin compared to the branded version in patients with BPH.

A randomized, open-label, crossover study in Taiwanese patients with symptomatic BPH found
no significant differences in efficacy between generic and branded terazosin.[3] Key efficacy
endpoints included the International Prostate Symptom Score (IPSS) and the maximal uroflow
rate. At the end of the 6-week treatment periods, the mean decrease from baseline in IPSS
total score and the mean increase in maximal uroflow rate were comparable for both
formulations.[3]

In terms of safety, the incidence and types of adverse events were also similar. The most
commonly reported adverse events for both generic and branded terazosin were dizziness
and peripheral edema, with no significant difference in their prevalence between the two
treatment groups.[3]

Table 2: Comparative Efficacy and Safety in BPH Patients
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Parameter Generic Terazosin Branded Terazosin Finding

Mean Decrease in No significant
2.46 (SD 1.00) 2.87 (SD 0.71) _

IPSS at 6 Weeks difference[3]

Mean Increase in

) No significant
Maximal Uroflow Rate  2.36 (SD 0.90) mL/s 2.03 (SD 0.62) mL/s

difference[3]
at 6 Weeks
o ] 20.0% (10/50 No significant
Dizziness 14.6% (7/48 patients) ) )
patients) difference[3]
) ) ) No significant
Peripheral Edema 2.1% (1/48 patients) 6.0% (3/50 patients)

difference[3]

In-Vitro Dissolution Studies

In-vitro dissolution testing is a critical quality control measure that can predict a drug's in-vivo
performance.[4] FDA documents reviewing Abbreviated New Drug Applications (ANDAs) for
generic terazosin hydrochloride tablets and capsules show that comparative dissolution tests
were conducted against the branded Hytrin®.[5][6] These tests, performed under specified
conditions (e.g., USP Apparatus 2, paddle, at 50 rpm in water), demonstrated that the generic
products met the required dissolution specifications, often showing a high percentage of the
drug dissolved within 30 to 60 minutes.[5][6] These results provide further support for the
interchangeability of the formulations.

Experimental Protocols

The methodologies employed in these comparative studies are crucial for interpreting the
results.

Bioequivalence Study Protocol: A typical bioequivalence study for terazosin follows a
randomized, open-label, single-dose, two-period crossover design.[1][2]

e Subject Recruitment: Healthy adult volunteers are screened and enrolled.

o Randomization: Subjects are randomly assigned to one of two treatment sequences (e.g.,
Group A receives generic then branded; Group B receives branded then generic).
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e Dosing: In each period, subjects receive a single oral dose of either the test (generic) or
reference (branded) terazosin, typically 2 mg or 5 mg.[1][5]

o Washout Period: A washout period of at least one week separates the two treatment periods
to ensure complete elimination of the drug from the body.[1][3]

e Pharmacokinetic Sampling: Blood samples are collected at predetermined time points before
and after drug administration (e.g., up to 60 hours post-dose).[1]

e Bioanalytical Method: Plasma concentrations of terazosin are quantified using a validated
analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

[1]

 Statistical Analysis: Pharmacokinetic parameters (Cmax, AUC) are calculated, and statistical
tests are performed to determine if the 90% confidence intervals for the ratio of the
geometric means fall within the 80-125% acceptance range.[1][7]

Clinical Efficacy and Safety Trial Protocol: The clinical trial comparing generic and branded
terazosin in BPH patients also utilized a randomized, crossover design.[3]

o Patient Population: Men diagnosed with symptomatic BPH who had not previously received
treatment were recruited.[3]

o Treatment Protocol: Patients were randomized to receive either generic or branded
terazosin for a 6-week period, followed by a 1-week washout, and then crossed over to the
other formulation for another 6 weeks.[3]

o Dosing Regimen: Treatment was initiated at 2 mg/day and could be titrated up to 4 mg/day
or down to 1 mg/day based on patient response and tolerability.[3]

o Efficacy Assessments: The International Prostate Symptom Scale (IPSS) and uroflowmetry
(maximal and mean flow rates) were measured at baseline and at specified follow-up visits.

[3]

» Safety Monitoring: Tolerability was assessed through physical examinations, vital signs,
laboratory analyses, and spontaneous reporting of adverse events at each visit.[3]
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Signaling Pathway and Experimental Workflow

Terazosin functions as a selective alpha-1 adrenergic receptor antagonist.[8][9] By blocking
these receptors in the smooth muscle of the prostate, prostatic capsule, and bladder neck, it
leads to muscle relaxation, which in turn reduces bladder outlet obstruction and improves
urinary flow in patients with BPH.[8][9] In vascular smooth muscle, this same mechanism of
action results in vasodilation and a reduction in blood pressure.[8]
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A typical workflow for a crossover bioequivalence study.
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Terazosin's Mechanism of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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